4-Bromo-2-chloro-5-nitrobenzonitrile
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Overview
Description
4-Bromo-2-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 4-bromo-2-chlorobenzonitrile, which is then nitrated to produce this compound .
Industrial Production Methods
Industrial production of benzonitriles often involves the conversion of benzoic acids to their corresponding nitriles. This can be achieved by converting the acid to its chloride, followed by dehydration of the amide using reagents such as thionyl chloride in benzene or toluene . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride in the presence of hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium cyanide and other nucleophiles can be used under mild conditions.
Reduction: Common reducing agents include stannous chloride and iron in acetic acid.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: The major product is 4-bromo-2-chloro-5-aminobenzonitrile.
Scientific Research Applications
4-Bromo-2-chloro-5-nitrobenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it effectively conjugates with rat glutathione S-transferase isoenzymes, making it a valuable model substrate in enzyme research . The nitro group can undergo reduction, leading to the formation of an amino group, which can further interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the bromine atom.
4-Bromo-2-chlorobenzonitrile: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-2-chloro-5-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and nitro), which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-chloro-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEGOBGJDRAHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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